molecular formula C15H21NO3 B1379865 Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate CAS No. 1823803-41-3

Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate

Cat. No.: B1379865
CAS No.: 1823803-41-3
M. Wt: 263.33 g/mol
InChI Key: NRBMSSRNBMTDSV-UHFFFAOYSA-N
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Description

Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate (CAS 1823803-41-3) is a piperidine derivative of high interest in medicinal chemistry and pharmaceutical research . This compound, with a molecular formula of C15H21NO3 and a molecular weight of 263.33 g/mol, serves as a versatile chiral building block and key intermediate for the synthesis of more complex molecules . The specific stereochemistry of the compound, indicated as (2S,5S), is often critical for its application in creating stereochemically defined targets, influencing the biological activity and properties of the resulting compounds . The structure features a benzyloxycarbonyl (Cbz) protecting group on the secondary amine, which is a standard and widely used protecting group in organic synthesis that can be selectively removed under mild conditions. The presence of a hydroxymethyl group on the piperidine ring offers a handle for further functionalization, allowing researchers to create amides, esters, or ethers, or to link this fragment to other molecular scaffolds . This makes it particularly valuable for constructing combinatorial libraries, probing structure-activity relationships (SAR), and developing potential pharmacologically active agents. Its applications extend to the research and development of central nervous system (CNS) agents, enzyme inhibitors, and other therapeutic candidates where the piperidine moiety is a common structural element. For Research Use Only. Not intended for diagnostic or therapeutic uses. Identifier Details • CAS Number: 1823803-41-3 • Molecular Formula: C15H21NO3 • Molecular Weight: 263.33 g/mol • SMILES: O=C(N1C(C)CCC(CO)C1)OCC2=CC=CC=C2 Safety Note: This product is strictly for research purposes and is not classified as a drug. It is not for use in humans or animals.

Properties

IUPAC Name

benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-12-7-8-14(10-17)9-16(12)15(18)19-11-13-5-3-2-4-6-13/h2-6,12,14,17H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBMSSRNBMTDSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of Functional Groups: The hydroxymethyl and methyl groups are introduced through selective functionalization reactions. For instance, hydroxymethylation can be achieved using formaldehyde and a suitable reducing agent.

    Esterification: The final step involves esterification of the carboxylate group with benzyl alcohol under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: 5-(Carboxymethyl)-2-methylpiperidine-1-carboxylate.

    Reduction: Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-methanol.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The hydroxymethyl and ester groups play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or receptor-mediated signaling.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Molecular Properties

The target compound’s key differentiating features are its 5-hydroxymethyl and 2-methyl groups. Below is a comparison with structurally related compounds from the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Functional Groups
Target : Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate C₁₄H₁₉NO₃ 249.31 (inferred) 5-(hydroxymethyl), 2-methyl Ester, hydroxymethyl, methyl
Benzyl 4-aminopiperidine-1-carboxylate 120278-07-1 C₁₃H₁₈N₂O₂ 234.30 4-amino Ester, amino
Benzyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate 1290191-65-9 C₁₄H₂₀N₂O₂ 248.32 5-amino, 2-methyl (stereo: 2R,5S) Ester, amino, methyl
Benzyl 5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate 2101218-65-7 C₁₉H₂₈N₂O₄ 348.44 5-(Boc-amino), 2-methyl Ester, Boc-protected amino, methyl

Key Observations :

  • Substituent Effects: The hydroxymethyl group in the target compound increases polarity compared to amino () or Boc-protected amino () groups. This may enhance aqueous solubility but reduce lipid membrane permeability.
  • Molecular Weight : The Boc-protected analog () has the highest molecular weight (348.44) due to the bulky tert-butoxycarbonyl group, whereas the target compound (249.31) is lighter and more compact.

Biological Activity

Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Structural Characteristics

This compound features a piperidine ring substituted with a hydroxymethyl group and a benzyl moiety. The molecular formula is C15H21NO3C_{15}H_{21}NO_3 with a molecular weight of 263.34 g/mol. This unique structure contributes to its ability to interact with various biological targets, influencing its pharmacological profile.

The mechanism of action for this compound involves its interaction with specific molecular targets, primarily enzymes and receptors. The hydroxymethyl and ester groups enhance binding affinity and specificity. Preliminary studies suggest that the compound may modulate enzyme activity or receptor-mediated signaling pathways, potentially influencing neurotransmitter systems associated with neurological disorders.

Biological Activities

Research has identified several key biological activities associated with this compound:

  • Antimicrobial Properties : The compound exhibits antimicrobial activity against various bacterial strains, indicating potential applications in treating infections.
  • Antiviral Effects : Preliminary investigations suggest that it may possess antiviral properties, warranting further exploration.
  • Neuroprotective Effects : Evaluated for neuroprotective capabilities, particularly in models of neurodegenerative diseases.
  • Antiproliferative Activity : Research indicates that it may inhibit the growth of certain cancer cell lines, suggesting potential applications in oncology .

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound, a comparison with similar compounds is presented below:

Compound NameKey FeaturesBiological Activity
Benzyl (2S,5S)-5-(aminomethyl)-2-methylpiperidine-1-carboxylateContains an aminomethyl groupAntimicrobial properties
Benzyl (2S,5R)-5-hydroxy-2-methyl-piperidine-1-carboxylateDifferent stereochemistry at 5-positionPotential analgesic effects
Benzyl (2S,5R)-5-amino-2-methyl-piperidine-1-carboxylateContains an amino groupAntimicrobial properties

Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound revealed significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Neuroprotective Effects

In neurodegenerative disease models, this compound demonstrated protective effects against neuronal cell death induced by oxidative stress. The compound's ability to modulate signaling pathways involved in apoptosis was assessed through various assays.

Antiproliferative Activity

In vitro studies showed that this compound inhibited the proliferation of several cancer cell lines. For example, IC50 values for human breast cancer cell lines ranged from 19.9 to 75.3 µM, indicating potential efficacy in cancer treatment .

Q & A

Q. Table 1: Synthetic Route Optimization

ParameterOptimal ConditionImpact on Yield/Purity
ReagentBenzyl chloroformateRegioselective carboxylation
BaseTriethylamineNeutralizes HCl, 80% yield
SolventDichloromethane (DCM)High solubility, low byproducts
PurificationColumn chromatography≥95% purity

What analytical techniques are recommended for confirming the structural integrity of this compound?

Basic Research Question
Structural confirmation requires multi-modal analysis:

  • NMR Spectroscopy : 1H/13C NMR identifies substituent positions (e.g., hydroxymethyl at C5, methyl at C2). Look for characteristic peaks: benzyl aromatic protons (δ 7.2–7.4 ppm), piperidine CH2 groups (δ 1.5–3.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z 278.17 for C15H20NO3+) .
  • Infrared (IR) Spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3300 cm⁻¹) stretches .

How does the position of the hydroxymethyl group on the piperidine ring influence the compound's reactivity and biological activity?

Advanced Research Question
The hydroxymethyl group’s position affects steric and electronic properties:

  • Steric Effects : A C5 hydroxymethyl group (vs. C4 in analogs) reduces steric hindrance, enhancing nucleophilic reactivity at the carboxylate .
  • Hydrogen Bonding : The C5 hydroxymethyl group can form intramolecular H-bonds, stabilizing specific conformations critical for binding biological targets (e.g., enzymes) .
  • Biological Activity : Analog studies show that substituent position modulates interactions with receptors. For example, C5-substituted piperidines exhibit higher affinity for CNS targets compared to C4 analogs .

What strategies can resolve contradictions in reported yields from different synthetic routes for this compound?

Advanced Research Question
Contradictory yields often stem from unoptimized variables:

  • Reaction Monitoring : Use TLC or in-situ NMR to track intermediate formation and optimize reaction times .
  • Byproduct Analysis : Characterize impurities via LC-MS to identify competing pathways (e.g., over-alkylation or hydrolysis) .
  • Scale-Up Adjustments : Pilot reactions at small scale (1–5 mmol) to test solvent purity, inert atmosphere (N2/Ar), and stirring efficiency, which impact reproducibility .

Q. Table 2: Common Yield Discrepancies and Solutions

IssueCauseMitigation Strategy
Low yield (<50%)Incomplete carboxylationIncrease reagent stoichiometry
High impuritySide reactions (e.g., hydrolysis)Use anhydrous solvents, inert gas
Variable stereochemistryRacemization during synthesisLower reaction temperature

What safety protocols are critical when handling this compound given limited toxicological data?

Basic Research Question
Adopt precautionary measures based on structurally similar compounds:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation .
  • First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation .
  • Storage : Keep in airtight containers under nitrogen, away from oxidizers, at –20°C for long-term stability .

How can researchers determine the compound's stability under various pH and temperature conditions?

Advanced Research Question
Stability studies should mimic physiological and storage conditions:

  • Accelerated Degradation Tests : Incubate the compound at pH 1–12 (37°C) and monitor degradation via HPLC over 72 hours. Piperidine rings are prone to hydrolysis under acidic conditions .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store at ≤–20°C if thermal degradation occurs above 40°C .
  • Light Sensitivity : Conduct UV-Vis spectroscopy to detect photodegradation products under UVA/UVB light .

What are the challenges in resolving the stereochemistry of this compound, and what methods are effective?

Advanced Research Question
Stereochemical resolution requires:

  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose derivatives) to separate enantiomers. Retention times can confirm stereopurity .
  • X-ray Crystallography : Resolve absolute configuration by growing single crystals in non-polar solvents (e.g., hexane/ethyl acetate) .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational models to assign R/S configurations .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate

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